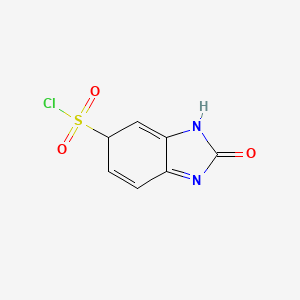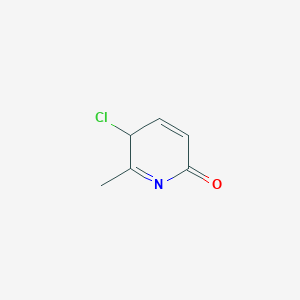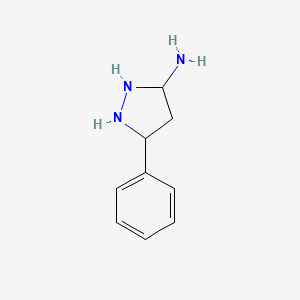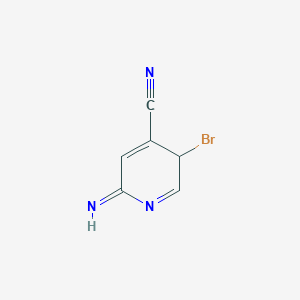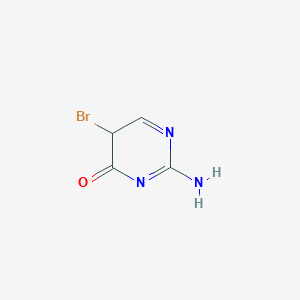
Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate is a compound that combines the properties of sulfuric acid with a tetrahydropyrimidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-tetrahydropyrimidine-4,6-diamine typically involves the reaction of ethyl cyanoacetate with thiourea and appropriate aldehydes . This reaction is carried out under specific conditions to ensure the formation of the desired tetrahydropyrimidine derivative. The process may involve steps such as heating, stirring, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as purification through ceramic membrane microfiltration, electrodialysis desalination, and other refining techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6-tetrahydropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2,5,6-tetrahydropyrimidine-4,6-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,5,6-tetrahydropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The compound’s antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Ectoine: A cyclic amino acid derivative produced by bacteria as a protective extremolyte.
Thiouracil Derivatives: Compounds with chemotherapeutic importance, especially against cancer, bacteria, and parasites.
Uniqueness
1,2,5,6-tetrahydropyrimidine-4,6-diamine is unique due to its specific chemical structure and the combination of sulfuric acid with a tetrahydropyrimidine derivative. This uniqueness contributes to its diverse applications and potential therapeutic properties .
Propiedades
Fórmula molecular |
C8H24N8O5S |
|---|---|
Peso molecular |
344.40 g/mol |
Nombre IUPAC |
sulfuric acid;1,2,5,6-tetrahydropyrimidine-4,6-diamine;hydrate |
InChI |
InChI=1S/2C4H10N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*3,7H,1-2,5H2,(H2,6,8);(H2,1,2,3,4);1H2 |
Clave InChI |
MQEDCMOBOFJBIW-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCN=C1N)N.C1C(NCN=C1N)N.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


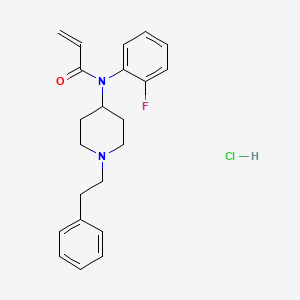

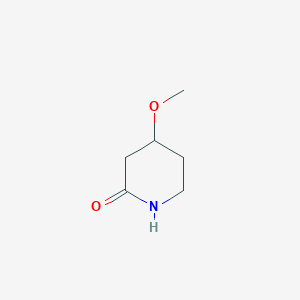
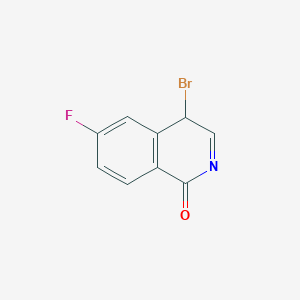

![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)

